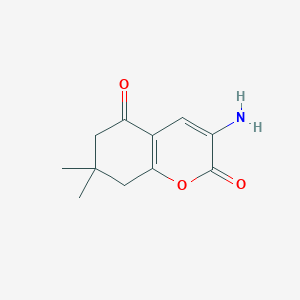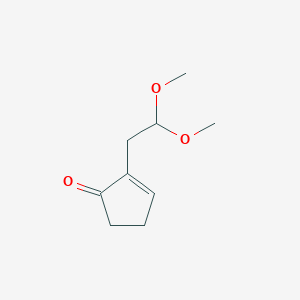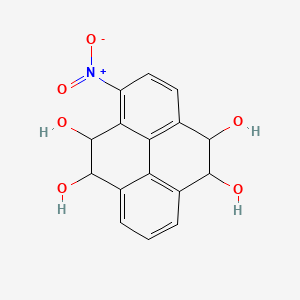![molecular formula C16H12FNO4 B14293623 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]- CAS No. 113211-10-2](/img/structure/B14293623.png)
1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]- is a complex organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a fluorophenoxy group, which imparts unique chemical properties.
Métodos De Preparación
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]- can be achieved through various synthetic routes. One common method involves the Rhodium(III)-catalyzed coupling of N-chloroimines with α-diazo-α-phosphonoacetates, followed by dechlorinative and dephosphonative reactions . Another approach includes the use of α-azido carbonyl compounds bearing a 2-alkenylaryl moiety at the α-position, which undergoes 1,3-dipolar cycloaddition of azides onto alkenes and 6π-electrocyclization of N-H imine intermediates . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex ring structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or rhodium, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions vary depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]- can be compared with other similar compounds, such as:
1H-Isoindole-1,3(2H)-diimine: This compound has a similar core structure but lacks the fluorophenoxy group, resulting in different chemical properties and reactivity.
2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester: This compound has a carboxylic acid ester group, which imparts different solubility and reactivity characteristics.
1H-Indole, 2,3-dihydro-: This compound has a similar heterocyclic structure but lacks the additional functional groups, leading to different chemical behavior.
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]- lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
113211-10-2 |
|---|---|
Fórmula molecular |
C16H12FNO4 |
Peso molecular |
301.27 g/mol |
Nombre IUPAC |
2-[2-(2-fluorophenoxy)ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12FNO4/c17-13-7-3-4-8-14(13)21-9-10-22-18-15(19)11-5-1-2-6-12(11)16(18)20/h1-8H,9-10H2 |
Clave InChI |
HSVPXRQDEMCUNK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide](/img/structure/B14293540.png)
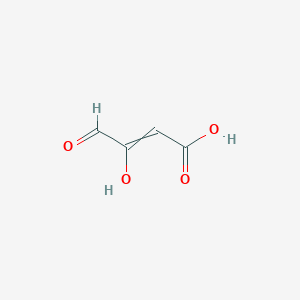
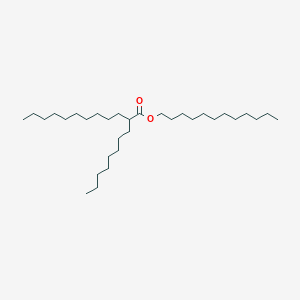
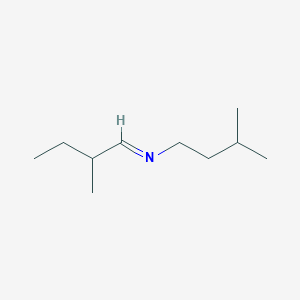


![Bis{[(fluorooxy)sulfinyl]oxy}(dimethyl)stannane](/img/structure/B14293573.png)
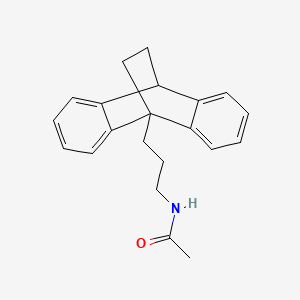
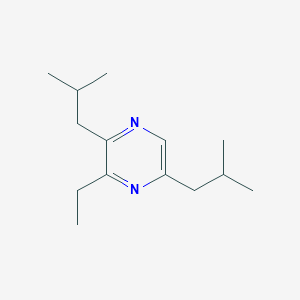
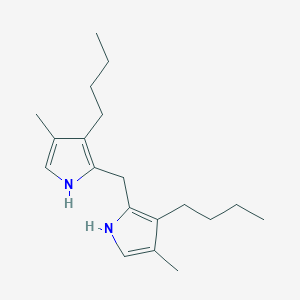
![7-[Di(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14293593.png)
